2-methoxy-4,5-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
Description
This sulfonamide derivative features a benzene ring substituted with methoxy (2-position) and dimethyl (4,5-positions) groups, linked via a sulfonamide bridge to a complex ethyl chain. The ethyl group further incorporates a 1,2,3,4-tetrahydroisoquinoline moiety and a thiophen-3-yl substituent. The tetrahydroisoquinoline fragment may confer affinity for neurological targets, while the thiophene ring could enhance lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S2/c1-17-12-23(29-3)24(13-18(17)2)31(27,28)25-14-22(21-9-11-30-16-21)26-10-8-19-6-4-5-7-20(19)15-26/h4-7,9,11-13,16,22,25H,8,10,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFAWDVWSRBNPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methoxy-4,5-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the benzene sulfonamide core: This can be achieved by sulfonation of a suitable benzene derivative followed by amination.
Introduction of the tetrahydroisoquinoline moiety: This step may involve the use of isoquinoline derivatives and appropriate reagents to form the tetrahydroisoquinoline structure.
Attachment of the thiophene group: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.
Methoxylation and methylation:
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
2-methoxy-4,5-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or other reactive sites, leading to the formation of various derivatives.
Coupling Reactions: The thiophene and benzene rings can participate in cross-coupling reactions to form more complex structures.
Scientific Research Applications
Antitumor Activity
Several studies have reported that compounds similar to 2-methoxy-4,5-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide exhibit significant antitumor properties. For instance:
- Molecular hybrids containing sulfonamide and triazine rings have shown promising results against various cancer cell lines, including colon and breast cancer cells .
- The compound's structure allows for interaction with specific biological targets involved in tumor growth and proliferation.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Research indicates:
- Inhibition of α-glucosidase and acetylcholinesterase , which are relevant for conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). The activity was assessed using in vitro assays that demonstrated effective inhibition rates .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings include:
- Modifications to the thiophene and tetrahydroisoquinoline moieties can enhance biological activity.
- The presence of specific functional groups influences binding affinity to target enzymes or receptors .
Case Study 1: Anticancer Evaluation
A study conducted on a series of sulfonamide derivatives highlighted their anticancer activity. The derivatives were synthesized and tested against various cancer cell lines. Results indicated that certain modifications led to increased cytotoxicity, suggesting a direct correlation between structural changes and biological efficacy .
Case Study 2: Enzyme Inhibition Studies
In another study focusing on enzyme inhibition, a series of sulfonamides were evaluated for their ability to inhibit α-glucosidase. The results demonstrated that compounds with specific structural features exhibited potent inhibitory effects, which could be beneficial for developing new therapeutic agents for diabetes management .
Mechanism of Action
The mechanism of action of 2-methoxy-4,5-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Related Sulfonamide Compounds
Structural Similarities and Differences
Key Structural Features :
- Sulfonamide Linkage : All compounds share the sulfonamide (-SO₂-NH-) group, critical for hydrogen bonding and target interaction.
- Heterocycles: The target compound’s tetrahydroisoquinoline and thiophene contrast with triazoles (), triazines (), and pyridines (), influencing electronic properties and binding selectivity.
- Substituents : The methoxy and dimethyl groups on the target’s benzene ring enhance steric bulk compared to halogenated (e.g., 2,4-difluorophenyl in ) or methyl groups ().
Spectroscopic and Physicochemical Properties
Infrared (IR) Spectral Data :
- NMR: The target’s tetrahydroisoquinoline and thiophene protons would exhibit distinct splitting patterns compared to triazole or pyridine analogs. For example, thiophene protons typically resonate at δ 6.8–7.5 ppm, whereas triazole protons appear at δ 8.0–9.0 ppm .
Biological Activity
The compound 2-methoxy-4,5-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide (commonly referred to as "sulfonamide derivative") is a complex organic molecule with potential pharmacological applications. Its structure includes a sulfonamide group and features that suggest interactions with biological targets, particularly in the central nervous system.
- Molecular Formula : C28H35N3O3S
- Molecular Weight : 493.67 g/mol
- Purity : Typically around 95%
The biological activity of this compound is primarily attributed to its ability to interact with specific neurotransmitter systems. The presence of the tetrahydroisoquinoline moiety suggests potential dopaminergic and serotonergic activity, which is crucial for neurological functions.
1. Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to tetrahydroisoquinoline derivatives exhibit antidepressant and anxiolytic properties. These effects are often linked to modulation of monoamine neurotransmitters such as serotonin and norepinephrine.
2. Neuroprotective Effects
Studies have shown that sulfonamide derivatives can offer neuroprotection in models of neurodegenerative diseases. This is likely due to their ability to reduce oxidative stress and inflammation in neuronal tissues.
3. P-Glycoprotein Inhibition
Some derivatives have been noted for their ability to inhibit P-glycoprotein (P-gp), a protein that plays a significant role in drug absorption and distribution. This inhibition can enhance the bioavailability of co-administered drugs, making it a point of interest in pharmacokinetics.
Data Table: Summary of Biological Activities
Case Study 1: Antidepressant Activity
A study conducted on various tetrahydroisoquinoline derivatives demonstrated significant antidepressant activity in animal models. The compounds were found to significantly reduce immobility time in forced swim tests, indicating an increase in motivation and reduction in depressive symptoms.
Case Study 2: Neuroprotection
In vitro studies have shown that the sulfonamide derivative protects neuronal cells from apoptosis induced by oxidative stress. The mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.
Research Findings
Recent studies have explored the synthesis and biological evaluation of related compounds. The findings highlight:
- Structure-Activity Relationships (SAR) : Modifications on the tetrahydroisoquinoline scaffold can enhance or diminish biological activity.
- Pharmacokinetic Profiles : The compound exhibits favorable absorption characteristics, making it a candidate for further development as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
